XD23

osteosarcoma in vivo orthotopic model survival benefit

XD23 (CAS 2806007-82-7) is a rationally designed, laboratory-synthesized small-molecule pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative. With a molecular weight of 471.94 g/mol and molecular formula C22H26ClN7O3, XD23 acts as a potent and selective inhibitor of osteosarcoma (OS) cell proliferation, metastasis, and bone destruction by downregulating Dickkopf-related protein 1 (DKK1) and activating the WNT/β-catenin signaling pathway.

Molecular Formula C22H26ClN7O3
Molecular Weight 471.9 g/mol
Cat. No. B15621935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXD23
Molecular FormulaC22H26ClN7O3
Molecular Weight471.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H26ClN7O3/c1-27-7-9-30(10-8-27)17-12-16(19-20(26-17)28(2)22(33)29(3)21(19)32)24-13-18(31)25-15-6-4-5-14(23)11-15/h4-6,11-12H,7-10,13H2,1-3H3,(H,24,26)(H,25,31)
InChIKeyDXKJOSHRPVETSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

XD23 Compound Procurement: Core Chemical Identity and Baseline Profile for Osteosarcoma Research


XD23 (CAS 2806007-82-7) is a rationally designed, laboratory-synthesized small-molecule pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative [1]. With a molecular weight of 471.94 g/mol and molecular formula C22H26ClN7O3, XD23 acts as a potent and selective inhibitor of osteosarcoma (OS) cell proliferation, metastasis, and bone destruction by downregulating Dickkopf-related protein 1 (DKK1) and activating the WNT/β-catenin signaling pathway [1]. The compound was originally identified from a series of pyrido[2,3-d]pyrimidine derivatives and has demonstrated broad-spectrum antitumor activity, with subsequent validation focusing on metastatic OS [1][2]. XD23 is supplied as a solid, with typical purity ≥95%, and is intended exclusively for research use in preclinical oncology, bone biology, and DKK1/WNT pathway studies [1].

Why XD23 Cannot Be Substituted with Generic DKK1 Inhibitors or Standard Osteosarcoma Chemotherapeutics


Despite a growing pipeline of DKK1-targeting agents—including the monoclonal antibodies DKN-01, BHQ-880, and JS015, and the small-molecule inhibitor IIIC3 (gallocyanine)–XD23 occupies a distinct functional niche that precludes simple interchange [1][2]. Unlike biologic DKK1 antibodies that neutralize extracellular DKK1, XD23 is a cell-permeable small molecule that suppresses intracellular DKK1 expression at the transcriptional level, thereby reactivating WNT/β-catenin signaling from within the tumor cell [2]. Standard osteosarcoma chemotherapies such as high-dose methotrexate (MTX), cisplatin, and doxorubicin are associated with severe systemic toxicity, drug resistance, and failure to address tumor-induced bone destruction [2]. The quantitative evidence below demonstrates that substituting XD23 with either a generic DKK1 inhibitor or a conventional chemotherapeutic would sacrifice the documented survival benefit, selectivity, dual apoptosis pathway engagement, bone preservation, and metastasis suppression that define XD23's profile.

XD23 Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation Data


In Vivo Survival Benefit: XD23 Achieves 3-Fold Higher Survival Rate Than Methotrexate in an Orthotopic Osteosarcoma Model

In a BALB/c nude mouse orthotopic OS model (UMR-106 cells inoculated into distal tibia bone marrow), XD23 administered orally at 15 mg/kg (high dose) and 10 mg/kg (low dose) 2–3 times weekly for four weeks produced a 75% survival rate at study endpoint. By contrast, the positive control methotrexate (MTX) at 10 mg/kg yielded only a 25% survival rate, while the saline model group showed 0% survival with mortality beginning at day 15 [1]. The MTX group experienced mortality starting at day 19; XD23-treated mice showed no deaths until days 23 (low dose) and 27 (high dose) [1]. This head-to-head comparison demonstrates that XD23 provides a statistically and clinically significant survival extension over the standard-of-care chemotherapeutic agent.

osteosarcoma in vivo orthotopic model survival benefit

Cancer Cell Selectivity: XD23 Exhibits 16- to 45-Fold Selective Cytotoxicity Toward Osteosarcoma Cells Over Normal Human Cells

CCK-8 assays at 48 hours revealed that XD23 inhibited three human OS cell lines—Saos2, MG63, and 143B—with IC50 values of 0.86 μM, 0.98 μM, and 1.48 μM, respectively. In contrast, normal human chondrocytes (C28/I2) and skin fibroblasts (HSF) showed CC50 values of 38.95 μM and 23.62 μM, yielding a selectivity index of 16- to 45-fold [1]. At a concentration of 0.5 μM, XD23 exhibited no cytotoxicity toward normal cells while inhibiting OS cell line proliferation by 5–30% [1]. This selectivity profile contrasts sharply with conventional chemotherapeutics like cisplatin and doxorubicin, which lack tumor-selective cytotoxicity and cause dose-limiting systemic toxicities [2].

selectivity index osteosarcoma cell lines normal cell cytotoxicity

Dual Apoptosis Pathway Activation: XD23 Uniquely Engages Both Mitochondrial and ER Stress Pathways, Unreported for Other DKK1 Inhibitors

XD23 treatment of OS cells at 0.5 μM for 24 h disrupted mitochondrial permeability transition pores, evidenced by a marked decrease in orange mitochondrial fluorescence [1]. Flow cytometry revealed a dose-dependent increase in early apoptotic cells (3.52% to 10.8%) and late apoptotic cells (1.21% to 29.1%) [1]. Mechanistically, XD23 elevated the BAX/Bcl-2 ratio and activated caspase-3 and PARP cleavage [1]. Uniquely among reported DKK1 inhibitors, XD23 also activated caspase-12—an ER-resident apoptosis protein—and stimulated calcium ion release from the ER calcium pump, with concomitant upregulation of Calcineurin A and B subunits [1]. Other DKK1 inhibitors such as DKN-01, BHQ-880, and IIIC3 have not been reported to engage the ER stress pathway; their mechanisms are limited to extracellular DKK1 neutralization or disruption of DKK1–LRP6 interaction, without evidence of dual mitochondrial-ER apoptosis induction [2][3].

apoptosis mitochondrial pathway endoplasmic reticulum stress

Bone Integrity Preservation: XD23 Outperforms Methotrexate in Preventing Osteosarcoma-Induced Bone Destruction In Vivo

Micro-CT analysis of the right tibia in the orthotopic OS mouse model revealed severe cortical bone erosion, thinning bone shafts, and visible cavities bordering on fracture in the saline model group [1]. Methotrexate (10 mg/kg) treatment produced an appreciable increase in bone mass relative to the model group, indicating partial protection [1]. XD23 treatment, however, yielded pronounced cortical bone thickening and structural reinforcement, significantly exceeding the bone preservation achieved by MTX [1]. Additionally, in vitro osteoclast differentiation assays demonstrated that high concentrations of XD23 (10 μM and 3 μM) significantly inhibited osteoclast differentiation [1]. This bone-sparing effect is mechanistically linked to XD23-mediated WNT/β-catenin pathway activation via DKK1 inhibition, a pathway critically involved in osteoblast differentiation [1].

bone preservation micro-CT osteosarcoma bone destruction

EMT Reversal and Metastasis Suppression: XD23 Induces 8- to 16-Fold E-Cadherin Upregulation and Potently Suppresses Lung Metastasis In Vivo

Treatment of 143B cells with 0.5 μM XD23 for 48 hours resulted in an 8- to 16-fold increase in E-cadherin expression and a 3- to 5-fold decrease in N-cadherin expression at the transcriptional level, as confirmed by qPCR and Western blot [1]. A wound healing assay demonstrated that 0.5 μM XD23 led to a 34% reduction in wound closure at 6 hours in 143B cells [1]. In the orthotopic OS mouse model, postmortem gross and H&E histological examination of lungs revealed extensive pulmonary metastases in the saline control group, whereas XD23-treated groups showed significantly less metastatic spread compared to the MTX group [1]. In contrast, compound 7m, the lead compound from the earlier pyrido[2,3-d]pyrimidine series, demonstrated antiproliferative activity against 143B and MG63 cells but lacked in vivo metastasis suppression data, and its EMT-modulating effects were not characterized [2]. This positions XD23 as the only compound in this chemical series with validated in vivo anti-metastatic activity linked to EMT reversal.

epithelial-mesenchymal transition metastasis suppression E-cadherin

XD23 Procurement Application Scenarios: When to Select XD23 Over Alternatives


Preclinical Osteosarcoma Survival and Bone Metastasis Studies Requiring In Vivo Efficacy

In orthotopic or metastatic osteosarcoma mouse models where the primary readout is overall survival or bone integrity, XD23 is the compound of choice. The direct head-to-head data against methotrexate demonstrate a 75% vs. 25% survival rate at 4 weeks [1]. Simultaneously, micro-CT evidence shows that XD23 provides superior cortical bone thickening and structural reinforcement compared to MTX [1]. No other DKK1 inhibitor has published comparable in vivo survival and bone preservation data in OS models.

DKK1/WNT/β-Catenin Pathway Mechanistic Studies Requiring Intracellular Target Engagement

Because XD23 is a cell-permeable small molecule that suppresses intracellular DKK1 protein levels and transcriptionally upregulates WNT/β-catenin target genes (confirmed by RNA-seq showing 243 upregulated and 329 downregulated genes, including pronounced DKK1 decrease), it is the appropriate tool for pathway dissection experiments [1]. Biologic DKK1 antibodies (DKN-01, BHQ-880, JS015) neutralize extracellular DKK1 but do not penetrate cells to directly modulate intracellular Wnt signaling machinery, limiting their utility in mechanistic pathway studies requiring intracellular target engagement [2].

Apoptosis Mechanism Research Requiring Dual Mitochondrial and ER Stress Pathway Analysis

XD23 is uniquely suited for studies investigating the crosstalk between mitochondrial and ER stress apoptosis pathways in cancer cells. The compound simultaneously disrupts mitochondrial membrane potential (increasing BAX/Bcl-2 ratio and activating caspase-3) and activates ER stress markers (caspase-12 activation, ER calcium release, Calcineurin upregulation) [1]. This dual-pathway activation is not documented for alternative DKK1 inhibitors such as IIIC3, BHQ-880, or DKN-01, making XD23 the only validated tool compound for studying coordinated mitochondrial-ER apoptosis in osteosarcoma models.

Epithelial-Mesenchymal Transition and Metastasis Research in Osteosarcoma

For laboratories investigating the molecular mechanisms of OS metastasis and EMT, XD23 offers the only validated dataset showing simultaneous EMT reversal (8- to 16-fold E-cadherin induction, 3- to 5-fold N-cadherin suppression) and in vivo lung metastasis reduction [1]. Compound 7m and earlier pyrido[2,3-d]pyrimidine analogs lack both EMT characterization and in vivo metastasis data, making XD23 the only compound in this chemical class with actionable anti-metastatic evidence for research procurement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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